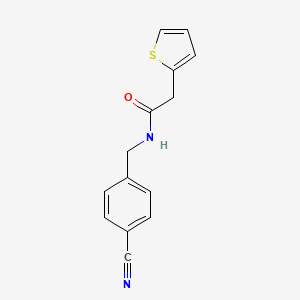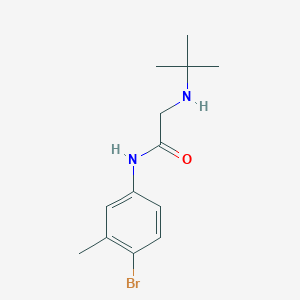![molecular formula C15H16N2O4 B14916777 2-[2-(1,3-Benzodioxol-5-yl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14916777.png)
2-[2-(1,3-Benzodioxol-5-yl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-1,2,3-cyclohexanetrione 2-(1,3-benzodioxol-5-ylhydrazone) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexanetrione core with a benzodioxolylhydrazone substituent, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1,2,3-cyclohexanetrione 2-(1,3-benzodioxol-5-ylhydrazone) typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with 1,3-benzodioxole-5-carbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethyl-1,2,3-cyclohexanetrione 2-(1,3-benzodioxol-5-ylhydrazone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
5,5-Dimethyl-1,2,3-cyclohexanetrione 2-(1,3-benzodioxol-5-ylhydrazone) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-1,2,3-cyclohexanetrione 2-(1,3-benzodioxol-5-ylhydrazone) involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, its hydrazone moiety can participate in redox reactions, contributing to its overall mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dimethyl-1,3-cyclohexanedione: A related compound with similar structural features but lacking the benzodioxolylhydrazone substituent.
1,3-Cyclohexanedione: Another similar compound that serves as a precursor in the synthesis of 5,5-Dimethyl-1,2,3-cyclohexanetrione 2-(1,3-benzodioxol-5-ylhydrazone).
Uniqueness
The uniqueness of 5,5-Dimethyl-1,2,3-cyclohexanetrione 2-(1,3-benzodioxol-5-ylhydrazone) lies in its combined structural elements, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C15H16N2O4 |
|---|---|
Poids moléculaire |
288.30 g/mol |
Nom IUPAC |
2-(1,3-benzodioxol-5-yldiazenyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C15H16N2O4/c1-15(2)6-10(18)14(11(19)7-15)17-16-9-3-4-12-13(5-9)21-8-20-12/h3-5,18H,6-8H2,1-2H3 |
Clé InChI |
ASUBDATWFYUSDY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=C(C(=O)C1)N=NC2=CC3=C(C=C2)OCO3)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 2,6-bis(4-ethoxyphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B14916736.png)
![3,3'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid](/img/structure/B14916740.png)


![ditert-butyl-[2-cyclohexyloxy-6-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane](/img/structure/B14916751.png)



